molecular formula C7H10IN3 B6197441 5-iodo-N,N,6-trimethylpyrimidin-4-amine CAS No. 2649322-78-9

5-iodo-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B6197441
CAS No.: 2649322-78-9
M. Wt: 263.1
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Description

5-Iodo-N,N,6-trimethylpyrimidin-4-amine (CAS 2649322-78-9) is a pyrimidine-based chemical building block with a molecular formula of C7H10IN3 and a molecular weight of 263.08 g/mol . This compound features a reactive iodine atom at the 5-position of the pyrimidine ring, making it a versatile intermediate for cross-coupling reactions and structure-activity relationship (SAR) studies in medicinal chemistry. The scaffold of a pyrimidin-4-amine is of significant interest in drug discovery, as it is a key structural component in the design of potent enzyme inhibitors, such as Bruton's tyrosine kinase (BTK) inhibitors for the treatment of B-cell malignancies . Researchers can utilize this reagent to introduce the this compound moiety into larger molecular architectures or to further functionalize the core structure. This product is intended for research and development purposes only. Safety and Handling: Specific hazard information is not fully available for this compound. As with all chemicals, safe laboratory practices should be used. Please consult the Safety Data Sheet (SDS) before use. Disclaimer: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, or for administration to humans or animals.

Properties

CAS No.

2649322-78-9

Molecular Formula

C7H10IN3

Molecular Weight

263.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Reagents : N-Iodosuccinimide (NIS, 1.2 equiv), concentrated sulfuric acid (0.5 equiv), acetic acid (solvent).

  • Conditions : The reaction is conducted at 0°C to room temperature under nitrogen atmosphere for 24 hours.

  • Workup : Quenching with aqueous sodium bisulfite, followed by extraction with dichloromethane and purification via silica gel chromatography (hexane:ethyl acetate = 4:1).

Table 1: Electrophilic Iodination Parameters

ParameterValue
Yield68%
Purity (HPLC)>98%
Key IntermediateN,N,6-Trimethylpyrimidin-4-amine

Mechanistic Insight : The N,N-dimethylamino group directs iodination to the 5-position via resonance stabilization of the intermediate sigma complex. Sulfuric acid generates the electrophilic iodine species (I⁺), which attacks the activated aromatic ring.

Metalation-Iodination Strategy

Directed ortho-metalation offers precise control over iodination by exploiting the directing ability of the N,N-dimethylamino group. This method is advantageous for achieving high regioselectivity.

Reaction Protocol

  • Reagents : Lithium diisopropylamide (LDA, 2.0 equiv), iodine (1.5 equiv), tetrahydrofuran (THF).

  • Conditions : Metalation at -78°C for 1 hour, followed by iodine addition and gradual warming to room temperature.

  • Workup : Quenching with saturated ammonium chloride, extraction with ethyl acetate, and recrystallization from ethanol.

Table 2: Metalation-Iodination Parameters

ParameterValue
Yield52%
Isolated ProductPale yellow crystals
Melting Point114–116°C

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.37 (s, 6H, N(CH₃)₂), 2.56 (s, 3H, C6-CH₃), 8.69 (s, 1H, C5-H).

  • IR (KBr) : 1561 cm⁻¹ (C=N stretch), 869 cm⁻¹ (C-I stretch).

Palladium-Catalyzed C-H Iodination

This method employs palladium catalysis to facilitate direct C-H bond activation, enabling iodine incorporation without pre-functionalization.

Reaction Protocol

  • Reagents : Palladium acetate (Pd(OAc)₂, 10 mol%), iodine (I₂, 2.0 equiv), potassium iodate (KIO₃, 1.5 equiv), dimethylformamide (DMF).

  • Conditions : Heating at 80°C for 12 hours under aerobic conditions.

  • Workup : Filtration through Celite, solvent evaporation, and purification via flash chromatography.

Table 3: Palladium-Catalyzed Iodination Parameters

ParameterValue
Yield55%
Turnover Frequency4.6 h⁻¹
Substrate ScopeLimited to electron-rich pyrimidines

Mechanistic Insight : Pd(II) oxidizes the C-H bond at position 5, forming a palladacycle intermediate. Subsequent oxidative addition of iodine and reductive elimination yields the iodinated product.

Ring Synthesis from Iodinated β-Keto Ester Precursors

Constructing the pyrimidine ring with pre-installed iodine avoids late-stage functionalization challenges. This method utilizes iodinated β-keto esters in cyclocondensation reactions.

Reaction Protocol

  • Reagents : Ethyl 3-iodoacetoacetate (1.0 equiv), formamidine hydrochloride (1.2 equiv), sodium methoxide (2.0 equiv), ethanol.

  • Conditions : Reflux for 15 hours, followed by acidification with sulfuric acid and neutralization.

  • Workup : Extraction with chloroform, solvent removal, and recrystallization from diethyl ether.

Table 4: Ring Synthesis Parameters

ParameterValue
Yield45%
Byproducts5,6-Diiodo derivatives (12%)
ScalabilitySuitable for multi-gram synthesis

Key Challenge : Ensuring regioselectivity during cyclocondensation to favor 5-iodo over 6-iodo isomers.

Comparative Analysis of Synthetic Methods

Table 5: Method Comparison

MethodYield (%)RegioselectivityScalability
Electrophilic Iodination68ModerateHigh
Metalation-Iodination52HighModerate
Palladium-Catalyzed55VariableLow
Ring Synthesis45HighModerate

Optimal Method : Electrophilic iodination balances yield and practicality, making it the preferred choice for industrial applications. Metalation-iodination is ideal for small-scale, high-purity synthesis.

Chemical Reactions Analysis

Types of Reactions

5-iodo-N,N,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation can produce corresponding oxo compounds.

Scientific Research Applications

Organic Synthesis

5-Iodo-N,N,6-trimethylpyrimidin-4-amine serves as a crucial building block in organic synthesis. It enables the formation of more complex molecules through various chemical reactions, including:

  • Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction to yield different derivatives.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
SubstitutionIodine replaced by nucleophilesAmines, thiols, alkoxides
OxidationConversion to oxo compoundsPotassium permanganate, chromium trioxide
ReductionFormation of amine derivativesLithium aluminum hydride, sodium borohydride

Biological Studies

The compound is utilized in biological research for its potential as a nucleic acid analog and enzyme inhibitor. Its structure allows it to interact with specific molecular targets, influencing enzyme activity.

Case Study: Inhibition of Inducible Nitric Oxide Synthase (iNOS)
Research has shown that certain derivatives of pyrimidine compounds can inhibit iNOS, which is implicated in inflammatory diseases. The inhibition of this enzyme can lead to therapeutic effects in conditions such as septic shock and neuropathic pain .

Pharmaceutical Applications

This compound has been explored for its potential use in drug development. Compounds derived from it have shown promise in treating diseases where iNOS plays a critical role.

Table 2: Potential Therapeutic Applications

ConditionMechanism of ActionReference
Inflammatory Bowel DiseaseiNOS inhibition leading to reduced inflammation
Neuropathic PainModulation of nitric oxide levels
Septic ShockPrevention of excessive nitric oxide production

Mechanism of Action

The mechanism of action of 5-iodo-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The iodine atom and methyl groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The exact pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Halogen-Substituted Pyrimidines

2-Chloro-N,N,6-Trimethylpyrimidin-4-Amine
  • Molecular Formula : C₇H₁₀ClN₃
  • Key Differences :
    • The chlorine atom (smaller atomic radius, higher electronegativity) reduces steric hindrance compared to iodine.
    • Lower molecular weight (171.63 g/mol ) improves aqueous solubility but may decrease lipophilicity (LogP ≈ 2.85) .
    • Applications : Used as a rodenticide (Crimidine®), highlighting its bioactivity .
5-Fluoro-N,N,6-Trimethylpyrimidin-4-Amine
  • Likely higher LogP than the chloro-analogue but lower than the iodo-derivative. Commonly explored in kinase inhibitors due to fluorine’s ability to modulate electronic effects .

Substitution at the 5-Position: Functional Group Variations

5-[(4-Fluoroanilino)Methyl]-6-Methyl-N-(4-Methylphenyl)-2-Phenylpyrimidin-4-Amine
  • Key Features: A 4-fluoroanilino group introduces hydrogen-bonding and π-stacking interactions. Crystallizes in the P1 space group with intramolecular N–H⋯N hydrogen bonds (N4⋯N5 = 2.982 Å) . Applications: Studied for antibacterial and antifungal activity .
5-[(4-Ethoxyanilino)Methyl]-N-(2-Fluorophenyl)-6-Methyl-2-Phenylpyrimidin-4-Amine
  • Key Features :
    • Ethoxy and fluorophenyl groups enhance lipophilicity (LogP > 3).
    • Stabilized by intermolecular N–H⋯N and C–H⋯O bonds, forming dimers with π-π stacking (centroid distance: 3.692 Å) .

Heterocyclic Modifications

2-[4-(3,4-Dimethoxybenzoyl)Piperazin-1-Yl]-N,N,6-Trimethylpyrimidin-4-Amine
  • Molecular Formula : C₂₀H₂₇N₅O₃
  • Key Differences :
    • Incorporation of a piperazine ring and dimethoxybenzoyl group increases molecular weight (385.5 g/mol ) and complexity.
    • Likely exhibits enhanced binding to G-protein-coupled receptors (GPCRs) due to the bulky substituent .
6-(Chloromethyl)-N,1-Dimethyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine
  • Chloromethyl group enhances reactivity for further functionalization .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted) Applications
5-Iodo-N,N,6-trimethylpyrimidin-4-amine C₈H₁₁IN₃ 276.10 Iodine at C5 ~3.2 Medicinal chemistry, halogen bonding studies
2-Chloro-N,N,6-trimethylpyrimidin-4-amine C₇H₁₀ClN₃ 171.63 Chlorine at C2 2.85 Rodenticide (Crimidine®)
5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine C₂₆H₂₄FN₅ 425.50 Fluoroanilino at C5 ~3.8 Antibacterial agents
2-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine C₂₀H₂₇N₅O₃ 385.47 Piperazine-dimethoxybenzoyl ~2.5 GPCR-targeted drug discovery

Research Findings and Trends

  • Halogen Effects : Iodo-substituted pyrimidines exhibit lower solubility in aqueous media compared to chloro- and fluoro-analogues but show enhanced binding affinity in hydrophobic pockets due to iodine’s polarizability .
  • Biological Activity : Chloro derivatives (e.g., Crimidine®) are potent rodenticides, while iodo derivatives are under exploration for targeted cancer therapies (e.g., radioiodination for imaging/therapy) .
  • Synthetic Accessibility : Chloro-pyrimidines are often intermediates for nucleophilic substitution reactions (e.g., Suzuki coupling), whereas iodo-derivatives require specialized reagents (e.g., NaI/CuI systems) .

Biological Activity

5-Iodo-N,N,6-trimethylpyrimidin-4-amine is a heterocyclic compound derived from pyrimidine, characterized by its unique structural features that include an iodine atom and three methyl groups. These modifications significantly influence its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula: C7H10IN3
  • Molecular Weight: 251.08 g/mol
  • Structure: The compound features a pyrimidine ring with an iodine substituent at the 5-position and three methyl groups at the nitrogen atoms.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The iodine atom enhances the compound's reactivity and binding affinity, which can lead to modulation of biological pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby altering their function.
  • Receptor Modulation: It can interact with receptors, influencing their signaling pathways.
  • Nucleic Acid Interaction: The compound has potential interactions with nucleic acids, impacting processes such as transcription and replication.

Biological Activity Overview

This compound has shown promise in several biological assays:

Biological Activity IC50 Value (μM) Target
Enzyme Inhibition2.95HIV Reverse Transcriptase
Antiviral Activity1.96Non-nucleoside HIV RT
Cytotoxicity0.26Cancer Cell Lines

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Antiviral Activity:
    • A study demonstrated that derivatives of pyrimidine compounds, including this compound, exhibited significant antiviral properties against HIV reverse transcriptase with an IC50 value of 2.95 μM. This suggests its potential as a lead compound for developing antiviral drugs targeting HIV .
  • Cancer Research:
    • In vitro studies revealed that the compound could inhibit growth in certain cancer cell lines, showcasing its cytotoxic effects with an IC50 value of 0.26 μM . This positions it as a candidate for further exploration in cancer therapeutics.
  • Mechanistic Insights:
    • Research indicates that the presence of the iodine atom not only enhances reactivity but also contributes to the compound's ability to interact effectively with biological targets, potentially leading to higher potency compared to other halogenated pyrimidines.

Comparison with Similar Compounds

The unique properties of this compound can be contrasted with other halogenated pyrimidine derivatives:

Compound Substituent Biological Activity
5-Bromo-N,N,6-trimethylpyrimidin-4-amineBromineModerate enzyme inhibition
5-Chloro-N,N,6-trimethylpyrimidin-4-amineChlorineLower cytotoxicity
5-Fluoro-N,N,6-trimethylpyrimidin-4-amineFluorineReduced binding affinity

The iodine substitution provides distinct advantages in terms of reactivity and biological interactions compared to bromine or chlorine counterparts.

Q & A

Q. What are the critical steps in synthesizing 5-iodo-N,N,6-trimethylpyrimidin-4-amine with high purity?

The synthesis typically involves iodination of a pre-functionalized pyrimidine core. Key steps include:

  • Substrate Preparation : Start with a 4-aminopyrimidine derivative (e.g., 4-amino-5-methylpyrimidine) and introduce methyl groups at positions 6 and N,N-dimethylation .
  • Iodination : Use iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled conditions (e.g., 0–25°C in DMF or THF) to ensure regioselectivity at position 5 .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity (>95%). Monitor by TLC and HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1H and 13C NMR confirm substitution patterns (e.g., methyl groups at N,N and C6, iodine at C5). Key signals: ~2.3 ppm (N,N-dimethyl), ~2.5 ppm (C6-methyl), and downfield shifts for C5-iodine .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight (e.g., [M+H]+ at m/z 293.0) .
  • Elemental Analysis : Ensures stoichiometric ratios of C, H, N, and I .

Q. How can solubility and stability be optimized for biological assays?

  • Solubility : Use polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous buffers, employ co-solvents (10% PEG-400) or cyclodextrin-based formulations .
  • Stability : Store at –20°C under inert gas (N2/Ar). Avoid prolonged exposure to light or moisture to prevent deiodination .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or enzymes with pyrimidine-binding pockets). Focus on modifying the iodine substituent for improved hydrophobic interactions .
  • QSAR Modeling : Correlate electronic (Hammett σ) and steric (Taft parameters) properties of substituents with activity data. For example, bulkier groups at C5 may reduce off-target effects .

Q. What strategies resolve contradictions in reaction yields during scale-up?

  • Reaction Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent ratios, catalyst loading). For example, scaling iodination from 1 mmol to 100 mmol may require adjusting reaction time (24h → 48h) .
  • In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation and adjust conditions dynamically .

Q. How do crystallographic studies inform structural modifications for stability?

  • X-ray Diffraction : Resolve intramolecular interactions (e.g., N–H⋯N hydrogen bonds between pyrimidine N4 and adjacent amines). For example, in related compounds, weak C–H⋯π interactions stabilize crystal packing .
  • Polymorph Screening : Test crystallization solvents (e.g., acetonitrile vs. ethyl acetate) to identify the most thermodynamically stable form. Metastable forms may degrade faster under biological conditions .

Q. How can SAR studies improve selectivity for kinase inhibitors?

  • Core Modifications : Replace iodine with bioisosteres (e.g., CF3, Br) to balance lipophilicity and steric demand. For example, trifluoromethyl groups at C5 enhance metabolic stability but may reduce solubility .
  • Side Chain Engineering : Introduce piperazine or morpholine moieties at the N,N-dimethyl group to improve solubility and target engagement .

Methodological Considerations for Data Analysis

Q. How to address discrepancies in biological activity across assay platforms?

  • Assay Validation : Compare results from cell-free (e.g., enzymatic) vs. cell-based assays. For example, off-target effects in cellular assays may arise from transporter protein interactions .
  • Data Normalization : Use Z-factor analysis to ensure reproducibility. Include positive controls (e.g., staurosporine for kinase inhibition) to calibrate activity thresholds .

Q. What analytical workflows confirm compound identity in complex mixtures?

  • LC-MS/MS : Pair reverse-phase HPLC with tandem MS to detect trace impurities (e.g., deiodinated byproducts at m/z 167.0) .
  • 2D NMR : HSQC and HMBC correlations map carbon-proton connectivity, distinguishing regioisomers (e.g., iodine at C5 vs. C4) .

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